N-Carbamoylglutamic acid diethyl ester
Description
Properties
Molecular Formula |
C10H18N2O5 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
diethyl (2S)-2-(carbamoylamino)pentanedioate |
InChI |
InChI=1S/C10H18N2O5/c1-3-16-8(13)6-5-7(12-10(11)15)9(14)17-4-2/h7H,3-6H2,1-2H3,(H3,11,12,15)/t7-/m0/s1 |
InChI Key |
CWFWAKRHCJDKED-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
N-Carbamoylglutamic acid diethyl ester belongs to the broader class of carbamate esters, which are characterized by a urethane linkage (–O–CO–NH–). Below is a comparison with structurally related compounds:
Table 1: Key Structural and Functional Differences
*Inferred molecular formula based on glutamic acid (C₅H₉NO₄) + carbamoyl (CONH₂) + 2 ethyl ester groups.
Preparation Methods
General Synthetic Approach
The primary method for synthesizing this compound involves the esterification of glutamic acid with diethyl carbonate in the presence of a base catalyst. This reaction facilitates the formation of the diethyl ester of the N-carbamoyl derivative of glutamic acid.
- Starting materials: Glutamic acid and diethyl carbonate
- Catalysts/Base: Sodium hydride or potassium carbonate
- Reaction conditions: Typically refluxing to promote ester bond formation
- Purification: Recrystallization or column chromatography to achieve high purity
This method leverages the nucleophilic substitution of hydroxyl groups by ethoxy groups from diethyl carbonate, forming the diethyl ester moiety while introducing the carbamoyl functionality.
Detailed Reaction Mechanism Insights
- The base deprotonates the carboxyl groups of glutamic acid, increasing nucleophilicity.
- Diethyl carbonate acts as an electrophilic carbonyl source.
- The reaction proceeds via nucleophilic attack on the carbonyl carbon of diethyl carbonate, resulting in esterification and carbamoyl group incorporation.
- Refluxing ensures sufficient energy for the reaction to proceed to completion.
Industrial Scale Production
In industrial settings, the synthesis is scaled up using continuous flow reactors and automated systems, which provide:
- Enhanced control over reaction parameters (temperature, time, reagent feed rates)
- Improved reaction efficiency and yield
- Consistent product quality
- Easier purification processes due to controlled reaction environments
Alternative Synthetic Routes
While the primary route involves diethyl carbonate and glutamic acid, patents and literature on similar N,N-disubstituted carboxamides suggest potential alternative methods, such as:
- Using carbamoyl chlorides or other carbamoyl derivatives as reagents
- Employing different bases or catalysts like triethylamine or pyridine for activation
- Modifying reaction solvents and temperatures for optimized yields
However, specific alternative methods for this compound are less documented and require further experimental validation.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Laboratory Method | Industrial Method |
|---|---|---|
| Starting Materials | Glutamic acid, diethyl carbonate | Same, with high-purity reagents |
| Catalyst/Base | Sodium hydride, potassium carbonate | Automated base dosing (e.g., potassium carbonate) |
| Reaction Conditions | Reflux, several hours | Continuous flow, controlled temperature |
| Purification | Recrystallization, column chromatography | Automated purification systems |
| Yield | Moderate to high (dependent on conditions) | High and consistent |
| Scalability | Limited to batch scale | Large scale continuous production |
| Reaction Monitoring | TLC, GC-MS | Online sensors, real-time analysis |
Research Findings and Notes
- The reaction's success depends heavily on the base strength and reaction temperature; stronger bases and higher temperatures favor complete esterification.
- Purity of diethyl carbonate and glutamic acid significantly affects the final product quality.
- Continuous flow reactors reduce side reactions and improve reproducibility in industrial synthesis.
- The compound’s stability under reaction conditions allows for flexible processing times without significant degradation.
- No significant data from alternative methods were found in the reviewed patents, indicating the diethyl carbonate route remains the most efficient and widely accepted method.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Carbamoylglutamic acid diethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves carbamate coupling reactions between glutamic acid derivatives and ethyl carbamoylating agents. For example, analogous carbamic acid esters are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions, often using catalysts like DMAP or DCC to enhance efficiency . Yield optimization requires strict control of temperature (typically 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Impurities from incomplete esterification can be minimized via column chromatography or recrystallization .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization employs a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to verify ester and carbamoyl functional groups.
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
- Infrared (IR) spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and carbamate N-H bonds (~3300 cm⁻¹).
- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% typical for research-grade material) .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at ambient temperatures (20–25°C) to prevent hydrolysis of the ester or carbamate groups. Exposure to moisture or acidic/basic conditions accelerates degradation, necessitating periodic purity checks via TLC or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up this compound synthesis while maintaining enantiomeric purity?
- Methodological Answer : Design of Experiments (DOE) approaches, such as factorial designs, are critical to identify interactions between variables (e.g., solvent choice, catalyst loading). Chiral HPLC or polarimetry should monitor enantiomeric excess, particularly if the compound is derived from L-glutamic acid. Continuous-flow reactors may improve scalability by enhancing mixing and heat transfer, reducing side reactions .
Q. How can researchers resolve contradictory data in spectroscopic analysis of this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected peaks or fragmentation patterns) may arise from residual solvents, tautomerism, or degradation byproducts. Cross-validation using orthogonal techniques (e.g., 2D NMR or high-resolution MS) is essential. For example, HSQC can clarify ambiguous proton-carbon correlations, while tandem MS/MS identifies fragmentation pathways .
Q. What are the potential applications of this compound in prodrug design or enzyme inhibition studies?
- Methodological Answer : The carbamate and ester groups make it a candidate for prodrug synthesis, where controlled hydrolysis releases active moieties (e.g., glutamic acid derivatives). In enzyme studies, it may act as a transition-state analog for carboxypeptidases or amidases. Kinetic assays (e.g., UV-Vis monitoring of substrate depletion) can quantify inhibitory effects .
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is suitable after derivatization (e.g., silylation) to enhance volatility. Alternatively, reverse-phase HPLC with a C18 column and acetonitrile/water gradients provides robust separation from biological interferents. Calibration curves using deuterated internal standards improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
